
((2-Nitrophenyl)sulfonyl)-L-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((2-Nitrophenyl)sulfonyl)-L-alanine is a compound that belongs to the class of sulfonyl amino acids It is characterized by the presence of a nitrophenyl group attached to a sulfonyl moiety, which is further linked to the amino acid L-alanine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((2-Nitrophenyl)sulfonyl)-L-alanine typically involves the reaction of 2-nitrobenzenesulfonyl chloride with L-alanine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Temperature: Room temperature to 0°C
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
((2-Nitrophenyl)sulfonyl)-L-alanine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents
Reduction: Catalytic hydrogenation or metal hydrides
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Amino derivatives
Reduction: Sulfide derivatives
Substitution: Substituted nitrophenyl derivatives
Wissenschaftliche Forschungsanwendungen
((2-Nitrophenyl)sulfonyl)-L-alanine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amino acids.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ((2-Nitrophenyl)sulfonyl)-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. The sulfonyl group enhances the compound’s reactivity and stability, facilitating its use in various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ((2-Nitrophenyl)sulfonyl)-L-phenylalanine
- ((2-Nitrophenyl)sulfonyl)-L-valine
- ((2-Nitrophenyl)sulfonyl)-L-leucine
Uniqueness
((2-Nitrophenyl)sulfonyl)-L-alanine is unique due to its specific combination of a nitrophenyl group and L-alanine. This combination imparts distinct chemical properties, such as reactivity and solubility, making it suitable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C9H10N2O6S |
|---|---|
Molekulargewicht |
274.25 g/mol |
IUPAC-Name |
(2S)-2-[(2-nitrophenyl)sulfonylamino]propanoic acid |
InChI |
InChI=1S/C9H10N2O6S/c1-6(9(12)13)10-18(16,17)8-5-3-2-4-7(8)11(14)15/h2-6,10H,1H3,(H,12,13)/t6-/m0/s1 |
InChI-Schlüssel |
IFHSAIAIMGLJBS-LURJTMIESA-N |
Isomerische SMILES |
C[C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] |
Kanonische SMILES |
CC(C(=O)O)NS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



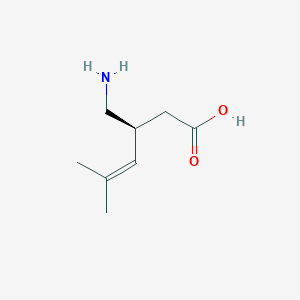


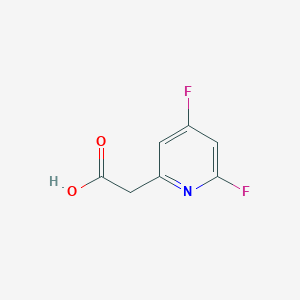

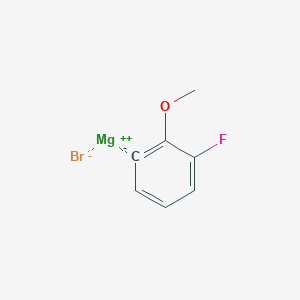
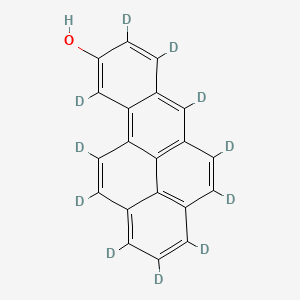
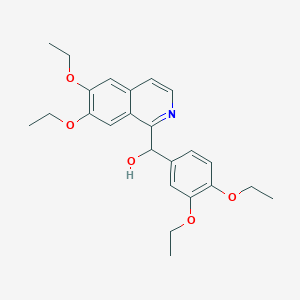
![2,3,4,5-tetrahydro-1H-benzo[b]azepin-6-ol](/img/structure/B13445111.png)
![2-[(4-Iodophenyl)amino]pyridine-3-carboxylic acid](/img/structure/B13445112.png)
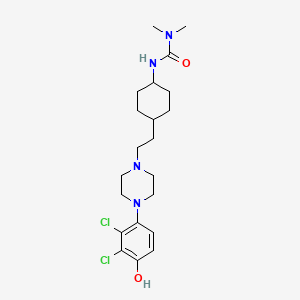
![(6S)-6-[[4-(trifluoromethoxy)phenyl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B13445136.png)

